tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate

Peptide Nucleic Acids Antisense Therapeutics Oligonucleotide Chemistry

tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 335276-55-6) is a chirally pure, orthogonally protected heterocyclic building block with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. Also known as 3-N-Boc-trans-tetrahydrofuran-3,4-diamine, it features a tert-butoxycarbonyl (Boc) protecting group on one amine of the trans-(3S,4S)-tetrahydrofuran-3,4-diamine scaffold.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 335276-55-6
Cat. No. B1374699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate
CAS335276-55-6
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1COCC1N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
InChIKeyHWYDCYLRWDJCCH-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 335276-55-6): A Chiral Building Block for Nucleic Acid and Pharmaceutical Research


tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 335276-55-6) is a chirally pure, orthogonally protected heterocyclic building block with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . Also known as 3-N-Boc-trans-tetrahydrofuran-3,4-diamine, it features a tert-butoxycarbonyl (Boc) protecting group on one amine of the trans-(3S,4S)-tetrahydrofuran-3,4-diamine scaffold . This protected diamine is a crucial intermediate for developing modified peptide nucleic acids (PNAs) and other complex bioactive molecules, where the unique trans stereochemistry imparts distinct conformational properties [1].

Why Stereochemistry Matters: The Risk of Substituting Building Blocks Like tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate


Substituting a chiral building block like tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate with a different stereoisomer, such as its cis isomer (CAS 1628794-75-1), or an unprotected analog can fundamentally alter the downstream product's activity and physicochemical properties [1]. Research on tetrahydrofuran-modified peptide nucleic acids (thyclotides) proves that incorporating the trans-THF moiety significantly enhances oligonucleotide binding affinity (ΔTm of +4°C per unit for DNA) compared to unmodified backbones, a property that is highly dependent on the precise stereochemistry of the building block [1]. Using a generic mixture or incorrect isomer negates these structure-specific performance gains.

Quantitative Differentiation Guide: CAS 335276-55-6 vs. Structural Analogs


Impact of Trans-(3S,4S)-THF Moiety on PNA Duplex Stability

Oligomers (thyclotides) synthesized using the trans-(3S,4S)-THF diamine scaffold, derived from the target compound, show a significant enhancement in binding affinity for complementary DNA compared to an unmodified aegPNA backbone. The average increase in melting temperature (Tm) is +4 °C per trans-THF unit [1].

Peptide Nucleic Acids Antisense Therapeutics Oligonucleotide Chemistry

Enhanced Binding Affinity from Trans-THF Incorporation

A fully modified thyclotide, synthesized exclusively from the trans-(3S,4S)-THF building block, showed a five orders of magnitude increase in binding affinity (Ka) for complementary DNA compared to the unmodified aegPNA backbone [1].

Peptide Nucleic Acids Nucleic Acid Binding Thermodynamic Analysis

Increased Hydrophilicity from Trans-THF Modifications

Incorporating the trans-THF moiety significantly increases the hydrophilicity of PNAs. The octanol/water partition coefficient (Kow) of a fully modified thyclotide is 2.59 × 10⁻³, which is lower (more hydrophilic) than that of an unmodified aegPNA (Kow = 5.03 × 10⁻³) [1].

Drug Delivery Cellular Uptake Physicochemical Properties

Commercial Purity Advantage Over the Cis-Isomer Analog

Commercially, the target trans-isomer is routinely available at a purity of ≥98% (CAS 335276-55-6) , whereas a major supplier offers the corresponding cis-isomer analog (CAS 1628794-75-1) at a standard purity of 95% [1]. This difference can streamline downstream synthesis by reducing purification needs.

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Use Cases for tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 335276-55-6)


Synthesis of High-Affinity Antisense and Diagnostic Thyclotide Probes

This is the primary application scenario validated by peer-reviewed research. To create peptide nucleic acid (PNA) probes with significantly improved target binding affinity, hydrophilicity, and cellular uptake, this specific trans-(3S,4S) building block is essential. The data show that oligomers built from this unit can exhibit a 100,000-fold increase in DNA binding affinity and a +4°C increase in Tm per modification compared to standard aegPNAs [1].

Development of Conformationally Constrained Pharmaceutical Intermediates

The compound's orthogonally protected nature (Boc-protected amine with a free amine) makes it a strategic intermediate for introducing a rigid, chiral trans-3,4-diaminotetrahydrofuran scaffold into small molecule APIs. Its documented role as a precursor in the synthesis of arginase and FXa inhibitors underscores its relevance in medicinal chemistry, where precise control of stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring is crucial for biological activity [1].

Creating Bio-orthogonal Handle for Enhanced Delivery Vehicles

The increased hydrophilicity conferred by the trans-THF unit is a key parameter for optimizing oligonucleotide-based delivery vehicles. Research demonstrates that fully modified thyclotides have a much lower octanol/water partition coefficient (Kow of 2.59 × 10⁻³) than unmodified constructs [1]. This property can be leveraged to design cell-permeable probes that enter cells without the need for transfection reagents, a significant advantage for in vivo applications [1].

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